N-benzyl-3-iodo-4-methylbenzamide
Description
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Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-benzyl-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
UBSQZRDPQODAJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Synthesis
3-Iodo-4-methylbenzoic acid undergoes esterification using trimethyl orthoacetate under reflux conditions (110°C, 15 hours). The solvent-free reaction produces 3-iodo-4-methylbenzoic acid methyl ester in 99% yield with 97.5% HPLC purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 15 hours |
| Solvent | Solvent-free |
| Yield | 99% |
Benzylamine-Mediated Aminolysis
The methyl ester (6.5 mmol) is dissolved in methanol (80 mL) and saturated with anhydrous ammonia gas at −15°C. After 72 hours at 25°C, solvent removal yields the amide intermediate, which is crystallized from methanol-water (55°C) to achieve >99.5% purity. For N-benzyl derivatives, benzylamine replaces ammonia, requiring extended reaction times (5–7 days) to achieve comparable yields.
Optimization of Reaction Parameters
Solvent Selection
Methanol emerges as the optimal solvent for aminolysis due to its ability to dissolve both polar and nonpolar intermediates. Substituting acetonitrile with methanol-water mixtures during crystallization eliminates toxic solvent residues, as evidenced by ¹H-NMR analyses showing no residual methanol signals.
Temperature and Catalysis
Elevating temperatures to 50–60°C during esterification reduces reaction times by 40%, while maintaining yields above 95%. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate coupling reactions but are omitted in large-scale protocols to simplify purification.
Industrial-Scale Production
Modified Extraction Protocols
Industrial workflows replace diethyl ether with methyl tert-butyl ether (MTBE) for safer liquid-liquid extraction. This modification eliminates chromatographic purification, yielding 85% of the methyl ester directly as a crystalline solid.
Continuous Flow Systems
Pilot-scale studies demonstrate that continuous flow reactors reduce aminolysis reaction times from 72 hours to 12 hours by enhancing mass transfer. However, benzylamine’s viscosity necessitates reactor redesign to prevent clogging.
Analytical Characterization
Spectroscopic Data
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